molecular formula C17H24N2 B14566100 (E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene CAS No. 61697-07-2

(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene

Cat. No.: B14566100
CAS No.: 61697-07-2
M. Wt: 256.4 g/mol
InChI Key: ISOVUQCRULICCS-UHFFFAOYSA-N
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Description

(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene is an organic compound characterized by its unique structure, which includes a diazene group (N=N) bonded to a phenyl group and a substituted deca-dienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene typically involves the following steps:

    Formation of the Diazene Group: This can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone to form a hydrazone, followed by oxidation to yield the diazene.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

    Formation of the Substituted Deca-dienyl Chain: This part of the molecule can be synthesized through a series of reactions including alkylation, dehydrohalogenation, and selective hydrogenation to achieve the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The diazene group can be oxidized to form azo compounds.

    Reduction: Reduction of the diazene group can yield hydrazines.

    Substitution: The phenyl group and the dienyl chain can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

    Reduction: Hydrazines, which can be used as intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. In materials science, its unique structure could impart specific physical or chemical properties to the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A well-known compound with a similar diazene group, used in dyes and molecular switches.

    Stilbene: Another compound with a similar structure, used in the production of dyes and optical brighteners.

    Hydrazones: Compounds with a similar hydrazine-derived structure, used as intermediates in organic synthesis.

Uniqueness

(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene is unique due to its specific combination of a substituted deca-dienyl chain and a phenyl-diazene group, which may impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61697-07-2

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-methyldeca-4,9-dien-2-yl(phenyl)diazene

InChI

InChI=1S/C17H24N2/c1-4-5-6-7-8-12-15-17(2,3)19-18-16-13-10-9-11-14-16/h4,8-14H,1,5-7,15H2,2-3H3

InChI Key

ISOVUQCRULICCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=CCCCC=C)N=NC1=CC=CC=C1

Origin of Product

United States

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